molecular formula C11H11FN2O2 B2856353 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 878730-38-2

1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2856353
CAS No.: 878730-38-2
M. Wt: 222.219
InChI Key: UAMJCKIPGGIJKE-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a pyrrolidine ring, which also contains a carboxamide and a ketone functional group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves the reaction of 4-fluoroaniline with a suitable pyrrolidine derivative. One common method involves the condensation of 4-fluoroaniline with a pyrrolidine-2,5-dione derivative under acidic or basic conditions to form the desired product. The reaction can be carried out in solvents such as ethanol or methanol, and the reaction temperature is usually maintained between 50-100°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-25°C.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, leading to modulation of their activity. The carboxamide and ketone groups play a crucial role in the compound’s ability to form hydrogen bonds and other interactions with the target molecules, thereby influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorophenyl)-2,5-dihydro-1H-pyrrole-3-carboxamide
  • 1-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1H-pyrazole
  • 1-(4-Fluorophenyl)-2,2-dihydroxyethanone

Uniqueness

1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and binding affinity, while the pyrrolidine ring provides a rigid scaffold that influences its overall conformation and reactivity.

Properties

IUPAC Name

1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O2/c12-8-1-3-9(4-2-8)14-6-7(11(13)16)5-10(14)15/h1-4,7H,5-6H2,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAMJCKIPGGIJKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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